molecular formula C10H18ClNO2 B1394797 4-Piperidinyl cyclobutanecarboxylate hydrochloride CAS No. 1219948-61-4

4-Piperidinyl cyclobutanecarboxylate hydrochloride

Cat. No. B1394797
M. Wt: 219.71 g/mol
InChI Key: RGYBSAMLJREASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinyl cyclobutanecarboxylate hydrochloride, also known as PCBC or 4-PCBC, is a chemical compound of great interest in the scientific community due to its unique properties and potential applications in various fields1. Its molecular formula is C10H18ClNO2 and it has a molecular weight of 219.71 g/mol1.



Synthesis Analysis

The synthesis of 4-Piperidinyl cyclobutanecarboxylate hydrochloride is a topic of interest in the scientific community1. However, detailed information about its synthesis process is not readily available in the public domain.



Molecular Structure Analysis

The molecular structure of 4-Piperidinyl cyclobutanecarboxylate hydrochloride is defined by its molecular formula, C10H18ClNO21. Detailed structural analysis would require more specific information such as bond lengths and angles, which are not available in the public domain.



Chemical Reactions Analysis

Information on the specific chemical reactions involving 4-Piperidinyl cyclobutanecarboxylate hydrochloride is not readily available in the public domain.



Physical And Chemical Properties Analysis

4-Piperidinyl cyclobutanecarboxylate hydrochloride has a molecular weight of 219.71 g/mol1. Other physical and chemical properties such as melting point, boiling point, and density are not readily available in the public domain.


Scientific Research Applications

Crystal and Molecular Structure

4-Piperidinecarboxylic acid hydrochloride, a compound related to 4-Piperidinyl cyclobutanecarboxylate hydrochloride, has been extensively studied for its crystal and molecular structure. Research utilizing single crystal X-ray diffraction and FTIR spectrum analysis has revealed detailed structural insights. For instance, it was found that the piperidine ring adopts a chair conformation with the COOH group in the equatorial position. This understanding is crucial in the field of molecular chemistry and pharmaceuticals, where molecular arrangement and bonding play a key role in drug efficacy and interaction (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Pharmaceutical Applications

The synthesis of Tirofiban hydrochloride, which involves the use of 4-(4 piperidinyl)-1-chlorobutane, highlights another application area. Tirofiban hydrochloride is a non-peptide platelet GP IIb / IIIa receptor antagonist used in acute coronary syndrome. The synthesis process reported showcases the importance of 4-Piperidinyl derivatives in the development of cardiovascular drugs (Li Zhi-yu, 2013).

Neuropharmacological Research

In neuropharmacological research, derivatives of 4-Piperidinyl have shown potential. For instance, studies on 5-HT4 receptor agonists and antagonists, which include compounds like RS 17017 and RS 67333 containing the 1-piperidinyl group, have indicated their role in modulating cognitive processes such as learning and memory. This research is particularly relevant in the context of cognitive disorders and Alzheimer's disease (Marchetti et al., 2000).

Chemotherapy Drug Development

The synthesis of compounds like 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols showcases the application in chemotherapy drug development. These compounds have been noted for their cytotoxicity toward various cancer cells, indicating their potential as anticancer agents. This research opens up new possibilities for developing more effective chemotherapy drugs (Dimmock et al., 1998).

Safety And Hazards

The safety and hazards associated with 4-Piperidinyl cyclobutanecarboxylate hydrochloride are not clearly defined in the public domain.


Future Directions

The future directions of research and applications involving 4-Piperidinyl cyclobutanecarboxylate hydrochloride are not clearly defined in the public domain. However, given its unique properties and potential applications, it is likely to continue to be a topic of interest in various scientific fields1.


Relevant Papers
There are no specific papers readily available in the public domain that focus on 4-Piperidinyl cyclobutanecarboxylate hydrochloride. However, its unique properties and potential applications suggest that it may be a topic of future research1.


properties

IUPAC Name

piperidin-4-yl cyclobutanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(8-2-1-3-8)13-9-4-6-11-7-5-9;/h8-9,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYBSAMLJREASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinyl cyclobutanecarboxylate hydrochloride

CAS RN

1219948-61-4
Record name Cyclobutanecarboxylic acid, 4-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidinyl cyclobutanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Piperidinyl cyclobutanecarboxylate hydrochloride
Reactant of Route 3
4-Piperidinyl cyclobutanecarboxylate hydrochloride
Reactant of Route 4
4-Piperidinyl cyclobutanecarboxylate hydrochloride
Reactant of Route 5
4-Piperidinyl cyclobutanecarboxylate hydrochloride
Reactant of Route 6
4-Piperidinyl cyclobutanecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.